molecular formula C10H10O5 B2394663 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde CAS No. 120046-45-9

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B2394663
CAS No.: 120046-45-9
M. Wt: 210.185
InChI Key: NWWOEAKDDFHBGO-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methoxymethoxy group attached to a benzodioxole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction. This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced by reacting the benzodioxole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formylation: The final step involves the formylation of the benzodioxole derivative to introduce the aldehyde group at the 4-position. This can be achieved using a Vilsmeier-Haack reaction, where the compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-(Methoxymethoxy)-1,3-benzodioxole-4-carboxylic acid.

    Reduction: 5-(Methoxymethoxy)-1,3-benzodioxole-4-methanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the methoxymethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,3-benzodioxole-4-carbaldehyde: Lacks the methoxymethoxy group, which may affect its reactivity and biological activity.

    5-(Methoxymethoxy)-1,3-benzodioxole-4-methanol:

    5-(Methoxymethoxy)-1,3-benzodioxole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, impacting its acidity and reactivity.

Uniqueness

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is unique due to the presence of both the methoxymethoxy group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-12-5-13-8-2-3-9-10(7(8)4-11)15-6-14-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOEAKDDFHBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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